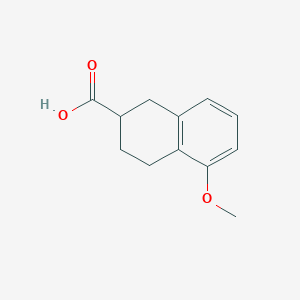

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-11-4-2-3-8-7-9(12(13)14)5-6-10(8)11/h2-4,9H,5-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCIVOOAIQZDGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a Dopaminergic Scaffold: An In-depth Technical Guide to 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the discovery and history of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a pivotal intermediate in the synthesis of potent dopaminergic agents. While the precise moment of its initial synthesis is not prominently documented, its emergence is intrinsically linked to the broader exploration of tetralin derivatives as frameworks for neurologically active compounds. This guide will illuminate the synthetic pathways, the rationale behind experimental designs, and the ultimate application of this molecule in the quest for novel therapeutics, particularly for Parkinson's disease.

The Tetralin Framework: A Privileged Structure in Neuroscience

The 1,2,3,4-tetrahydronaphthalene, or tetralin, core represents a conformationally restricted analog of phenylethylamine, a fundamental structural motif in many neurotransmitters, including dopamine. This structural rigidity made the tetralin scaffold an early object of interest for medicinal chemists aiming to design compounds with enhanced selectivity and potency for specific neuroreceptors. The exploration of substituted 2-aminotetralins, in particular, has been a fertile ground for the discovery of potent dopamine receptor agonists.

Emergence of a Key Intermediate: The Synthesis of this compound

The significance of this compound lies in its role as a direct precursor to 5-methoxy-2-aminotetralin and its derivatives. The methoxy group at the 5-position is a critical feature for modulating the pharmacological activity of these compounds, influencing their affinity and selectivity for dopamine receptor subtypes.

While a singular "discovery" paper for this specific carboxylic acid is not readily apparent in the historical literature, its synthesis was a logical and necessary step in the development of 2-aminotetralin-based dopaminergic agents. Early work on these agents often involved the synthesis of the corresponding tetralone, followed by reductive amination. The synthesis of the carboxylic acid provided an alternative and versatile route for introducing the desired amine functionality.

Retrosynthetic Analysis: A Path to the Core Structure

A common retrosynthetic approach to this compound highlights its connection to readily available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two primary synthetic strategies, one proceeding through the versatile intermediate 5-methoxy-2-tetralone, and another involving the functionalization of pre-existing tetralin cores.

Key Synthetic Methodologies

The synthesis of this compound and its crucial precursor, 5-methoxy-2-tetralone, has been approached through various routes. The choice of a particular method is often dictated by factors such as the availability of starting materials, desired scale, and stereochemical considerations.

Synthesis via 5-Methoxy-2-tetralone

A prevalent strategy involves the synthesis of 5-methoxy-2-tetralone, which can then be converted to the target carboxylic acid.

Step 1: Synthesis of 5-Methoxy-2-tetralone

One common method involves the Birch reduction of 1,6-dimethoxynaphthalene.[1]

-

Protocol:

-

1,6-Dimethoxynaphthalene is dissolved in a mixture of absolute ethanol and liquid ammonia.

-

Metallic sodium is added portion-wise at a controlled temperature (15-35°C).

-

The reaction is allowed to proceed for 35-48 hours.

-

Work-up with water and subsequent hydrolysis with dilute hydrochloric acid yields 5-methoxy-2-tetralone.

-

-

Causality: The Birch reduction selectively reduces one of the aromatic rings of the naphthalene system. The presence of the electron-donating methoxy groups directs the reduction to the desired ring. The subsequent acid-catalyzed hydrolysis of the enol ether intermediate furnishes the tetralone.

An alternative route starts from 3-methoxyphenylacetic acid.[2]

-

Protocol:

-

3-Methoxyphenylacetic acid is reacted with thionyl chloride to form the corresponding acid chloride.

-

The purified 3-methoxyphenylacetyl chloride is then reacted with ethylene in the presence of a catalyst to yield 5-methoxy-2-tetralone.

-

-

Causality: This approach utilizes a Friedel-Crafts acylation-type reaction where ethylene serves as the two-carbon source for the formation of the six-membered ring of the tetralone.

Step 2: Conversion of 5-Methoxy-2-tetralone to the Carboxylic Acid

While not explicitly detailed in the provided search results for this specific conversion, standard organic transformations can be applied to introduce the carboxylic acid functionality at the 2-position of the tetralone. This could involve, for example, the formation of a cyanohydrin followed by hydrolysis, or through a Reformatsky-type reaction followed by dehydration and reduction.

Synthesis of a Related D-methoxy Analog

A 2016 paper by Chinea and Banerjee describes a new synthesis for the related compound, 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, which provides insights into the synthetic strategies for this class of molecules.[3]

-

Protocol:

-

6-Methoxy-1-tetralone is treated with diethyl carbonate to yield a ketoester.

-

Reduction of the keto group with sodium borohydride followed by dehydration affords an unsaturated ester.

-

Catalytic hydrogenation of the double bond yields the saturated ester.

-

Bromination of the aromatic ring followed by a copper(I) bromide-mediated methoxylation introduces the second methoxy group.

-

Finally, hydrolysis of the ester group yields the target carboxylic acid.

-

-

Causality: This multi-step synthesis demonstrates a controlled method for building up the desired functionality on the tetralin core. The initial acylation introduces the precursor to the carboxylic acid group, and the subsequent steps systematically modify the tetralone to achieve the final product.

The Role in Drug Discovery: A Gateway to Dopamine Receptor Agonists

The primary value of this compound lies in its utility as a versatile building block for more complex and pharmacologically active molecules.[4] Its structure is a key component in the synthesis of potent dopamine receptor agonists, which are crucial for the management of Parkinson's disease.[5]

Caption: The role of the title compound in drug development.

The carboxylic acid functionality can be converted to an amine group through various methods, such as the Curtius rearrangement, to produce 2-amino-5-methoxytetralin. This amine can then be further functionalized to create a library of compounds for screening as dopamine receptor agonists. A significant body of research has demonstrated that N,N-disubstituted 2-aminotetralins exhibit potent dopaminergic activity.[6]

The methoxy group at the 5-position is particularly important for conferring selectivity for D2-like dopamine receptors. The interaction of these ligands with the dopamine receptor is a key aspect of their mechanism of action in alleviating the symptoms of Parkinson's disease, which is characterized by a deficiency of dopamine in the brain.

Conclusion

While the precise historical moment of the discovery of this compound may be embedded within the broader history of tetralin chemistry, its importance as a key synthetic intermediate is undeniable. The synthetic routes developed to access this molecule have paved the way for the creation of a multitude of potent dopaminergic agents. This in-depth guide has illuminated the logical progression from simple starting materials to this crucial building block, underscoring the elegance and utility of synthetic chemistry in the ongoing pursuit of novel therapeutics for neurological disorders. The continued exploration of the tetralin scaffold, with this carboxylic acid as a key entry point, promises to yield further insights into the intricate workings of the central nervous system and to provide new avenues for the treatment of diseases like Parkinson's.

References

-

MySkinRecipes. This compound. [Link]

- CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google P

- CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google P

-

5-Methoxy-2-tetralone: A Cornerstone Intermediate for Dopamine Agonists. [Link]

-

Chinea, K., & Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241. [Link]

-

Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146. [Link]

-

McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of medicinal chemistry, 18(4), 362–367. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Introduction

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a derivative of the tetralin scaffold, a structural motif present in numerous biologically active molecules and approved pharmaceuticals.[1] As a synthetic intermediate, it serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents, particularly in areas targeting the central nervous system.[2][3] The physicochemical properties of such an intermediate are of paramount importance; they not only influence the conditions required for its synthesis and purification but also profoundly impact the absorption, distribution, metabolism, and excretion (ADME) profile of the final drug candidates derived from it.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It combines computational data with established, robust experimental protocols for determining its most critical parameters, offering field-proven insights for its practical application in a research and development setting.

Section 1: Chemical Identity and Core Properties

Accurate identification and fundamental data are the bedrock of any chemical investigation. The key identifiers and computed physicochemical properties for this compound are summarized below.

Table 1: Core Chemical and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 53568-17-5 | [4] |

| Molecular Formula | C₁₂H₁₄O₃ | [4] |

| Molecular Weight | 206.24 g/mol | [4] |

| SMILES | COc1cccc2c1CCC(C2)C(=O)O | - |

| Calculated LogP (XLogP3-AA) | 2.1 | [4] |

| Topological Polar Surface Area | 46.5 Ų | [4] |

| pKa (Predicted) | ~4.26 ± 0.20 | [5] |

| Melting Point (°C) | Data not available for this isomer. (Isomer 8-methoxy- melts at 140-146°C) | [6][7] |

| Boiling Point (°C, Predicted) | Data not available for this isomer. (Isomer 8-methoxy- has a predicted BP of 397.3 ± 42.0°C) |[7] |

The calculated LogP value of 2.1 suggests that the molecule possesses moderate lipophilicity, a crucial characteristic for balancing aqueous solubility with membrane permeability.[4] The predicted pKa, typical for a carboxylic acid, indicates that the compound will be predominantly in its ionized (carboxylate) form at physiological pH (7.4), which will govern its solubility and interaction with biological targets.[5]

Section 2: Solubility Profile

The solubility of a compound is a critical determinant of its utility in both chemical reactions and biological systems. Based on its structure—a lipophilic tetralin core combined with a hydrophilic carboxylic acid group—this compound is expected to exhibit pH-dependent aqueous solubility.

-

In Acidic Media (pH < 3): The carboxylic acid group will be protonated and uncharged, leading to low aqueous solubility.

-

In Neutral to Basic Media (pH > 5): The compound will deprotonate to form the more soluble carboxylate salt, significantly increasing its aqueous solubility.

-

In Organic Solvents: It is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol, which are common vehicles for compound storage and assay preparation.[8]

Section 3: Experimental Determination of Key Parameters

Computational data provides a valuable starting point, but experimental verification is essential for drug discovery and development. The following sections detail robust, self-validating protocols for determining the pKa, LogP, and thermodynamic aqueous solubility.

Determination of pKa by Potentiometric Titration

Principle: The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity. Potentiometric titration is a highly accurate method that involves monitoring pH changes as a strong base is added to an acidic solution of the compound.[9][10] The pKa is the pH at which the compound is 50% ionized, found at the half-equivalence point of the titration curve.[11]

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Experimental Protocol:

-

Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[12]

-

Solution Preparation:

-

Prepare a 0.1 M sodium hydroxide (NaOH) titrant and a 0.1 M hydrochloric acid (HCl) solution.

-

Dissolve an accurately weighed quantity of the compound in a suitable solvent system (e.g., water with a minimal amount of co-solvent like methanol if required) to a concentration of approximately 1 mM.[12]

-

Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain constant ionic strength throughout the titration.[12]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel on a magnetic stirrer.

-

Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement.[12]

-

Immerse the calibrated pH electrode into the solution.

-

If necessary, adjust the starting pH to ~2.0 with 0.1 M HCl.

-

Add the 0.1 M NaOH titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

Continue the titration until the pH reaches ~12.

-

-

Data Analysis and Validation:

-

Plot the recorded pH values against the volume of NaOH added.

-

The equivalence point is identified as the point of maximum slope on the curve, often determined precisely by finding the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

The pKa is the pH value at exactly half of the equivalence volume.

-

For trustworthiness, perform a minimum of three replicate titrations and report the average pKa with the standard deviation.[12]

-

Determination of Lipophilicity (LogP) by the Shake-Flask Method

Principle: The partition coefficient (P) represents the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water. LogP, its logarithmic form, is the industry standard for measuring lipophilicity.[13][14] The shake-flask method is the benchmark technique for its direct determination.[14]

Caption: Workflow for LogP determination via the shake-flask method.

Detailed Experimental Protocol:

-

Phase Preparation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate buffer (or water) in a separatory funnel for 24 hours. Allow the layers to separate completely. This pre-saturation is critical to prevent volume changes during the actual experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol at a concentration that will be detectable in both phases after partitioning.

-

Partitioning:

-

Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a glass vial.

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure a clean separation of the two phases and break any emulsions that may have formed.

-

Quantification and Validation:

-

Carefully withdraw an aliquot from each phase.

-

Dilute the aliquots appropriately and determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculate the partition coefficient: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

-

The final value is expressed as LogP = log₁₀(P).

-

To ensure accuracy, the experiment should be repeated at several different starting concentrations.

-

Determination of Thermodynamic Aqueous Solubility

Principle: Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH.[15] The shake-flask method, where excess solid is equilibrated with the solvent, is considered the "gold standard" for this measurement.[15][16]

Caption: Workflow for thermodynamic solubility determination.

Detailed Experimental Protocol:

-

Preparation: Add an excess amount of the solid compound to vials containing aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8 as recommended for Biopharmaceutics Classification System studies).[17] Ensure enough solid is present that it remains visible at the end of the experiment.

-

Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 37 ± 1 °C).[17] Agitate the slurries for a period sufficient to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. Separate the saturated supernatant from the excess solid. The most reliable method is filtration through a low-binding filter (e.g., 0.45 µm PVDF). Centrifugation followed by careful removal of the supernatant can also be used.

-

Quantification and Validation:

-

Immediately dilute the clear filtrate with a suitable solvent to prevent precipitation.

-

Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.

-

The resulting concentration is the thermodynamic solubility at that specific pH and temperature.

-

To ensure equilibrium was reached, samples can be taken at multiple time points (e.g., 24h and 48h); the solubility value should be consistent.

-

Conclusion

This compound is a moderately lipophilic weak acid whose utility as a synthetic intermediate is governed by its fundamental physicochemical properties. Its pH-dependent solubility and moderate LogP make it a versatile building block for creating derivatives with tailored ADME profiles. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this compound, ensuring reliable and reproducible results that can confidently guide synthetic strategies and drug discovery programs.

References

-

A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2- carboxylic acid. (URL: [Link])

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

-

A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid - ResearchGate. (URL: [Link])

-

Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education - ACS Publications. (URL: [Link])

-

LogP—Making Sense of the Value - ACD/Labs. (URL: [Link])

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: [Link])

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (URL: [Link])

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])

-

Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid - ResearchGate. (URL: [Link])

-

A High-Throughput Method for Lipophilicity Measurement - PMC - NIH. (URL: [Link])

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (URL: [Link])

-

A High-Throughput Method for Lipophilicity Measurement - PMC. (URL: [Link])

-

Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay | Request PDF - ResearchGate. (URL: [Link])

-

Aqueous Solubility Assays - Creative Bioarray. (URL: [Link])

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (URL: [Link])

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (URL: [Link])

-

Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. (URL: [Link])

-

Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PubMed Central. (URL: [Link])

-

8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | C12H14O3 - PubChem. (URL: [Link])

-

7-Methoxy-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid | C12H14O3 | CID 13277484. (URL: [Link])

-

8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid - ChemBK. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

Tetralin - Wikipedia. (URL: [Link])

Sources

- 1. Tetralin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. Page loading... [guidechem.com]

- 5. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | 4242-18-6 [chemicalbook.com]

- 6. 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, 98% 250 mg | Request for Quote [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. acdlabs.com [acdlabs.com]

- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-Depth Technical Guide to the Molecular Structure of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. This document delves into its chemical and physical properties, spectroscopic characterization, and established synthesis protocols. By synthesizing information from peer-reviewed literature and chemical databases, this guide aims to serve as a critical resource for researchers engaged in organic synthesis and medicinal chemistry, particularly those leveraging the tetralin scaffold for the development of novel therapeutics.

Introduction: The Significance of the Tetralin Scaffold

The 1,2,3,4-tetrahydronaphthalene, or tetralin, core is a privileged scaffold in medicinal chemistry. Its conformational flexibility and substitution patterns allow for the design of ligands with high affinity and selectivity for a variety of biological targets. Notably, derivatives of 2-aminotetralin have shown significant dopaminergic activity, making them valuable leads in the development of treatments for neurological disorders such as Parkinson's disease.[1][2] this compound serves as a crucial precursor to these and other complex molecules, where the methoxy and carboxylic acid functionalities provide versatile handles for further chemical modification.[3] Its strategic importance lies in its role as a building block for compounds targeting the central nervous system, including potential antidepressants and anxiolytics.[3]

Molecular Structure and Properties

Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 53568-17-5 | [4] |

| Molecular Formula | C₁₂H₁₄O₃ | [4] |

| Molecular Weight | 206.24 g/mol | [4] |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | [5] |

| Melting Point | 140.0-146.0 °C | [6] |

| pKa (Predicted) | ~4.5 | [7] |

| Solubility | Information not widely available, but expected to be soluble in common organic solvents like methanol, ethanol, and dimethyl sulfoxide. | - |

Spectroscopic Characterization

The elucidation of the molecular structure of this compound is critically dependent on a combination of spectroscopic techniques. While a complete set of high-resolution spectra for this specific molecule is not consistently reported across the literature, data from various sources and for closely related analogs allows for a confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the aliphatic protons of the tetralin ring. The aromatic protons would appear as a complex multiplet in the downfield region. The methoxy protons would present as a sharp singlet around 3.8 ppm. The aliphatic protons on the saturated portion of the ring would exhibit complex splitting patterns due to their diastereotopic nature.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. Key expected signals include the carbonyl carbon of the carboxylic acid (around 175-185 ppm), the aromatic carbons (110-160 ppm), the methoxy carbon (around 55 ppm), and the aliphatic carbons of the tetralin ring (20-40 ppm).

A study by Chinea et al. (2017) provides the following ¹³C NMR data for a related compound, which can be used for comparative analysis: δ (C-2), 127.08 (C-7), 125.09 (C-10), 112.42 (C-6), 55.68 (OMe), 21.31 (C-3), 19.90 (C-4).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by:

-

A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

-

A strong, sharp absorption band around 1700-1725 cm⁻¹ due to the C=O stretching of the carboxyl group.

-

C-O stretching vibrations for the methoxy group and the carboxylic acid in the 1200-1300 cm⁻¹ region.

-

C-H stretching vibrations of the aromatic and aliphatic portions of the molecule just below and above 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 206. Subsequent fragmentation may involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic fragments of the tetralin core.

Synthesis and Purification

Several synthetic routes to this compound and its analogs have been reported, often starting from commercially available tetralones.

General Synthetic Strategy

A common and effective approach involves the catalytic hydrogenation of a corresponding unsaturated precursor. A detailed protocol is outlined below, based on the work of Chinea et al. (2017).[2]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the α,β-Unsaturated Nitrile

-

To a solution of 5-methoxy-1-tetralone in benzene, add trimethylsilyl cyanide and a catalytic amount of zinc iodide.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion (monitored by TLC), the reaction is worked up to yield the α,β-unsaturated nitrile. This step has been reported to proceed in high yield (91%).[2]

Step 2: Hydrolysis to the Unsaturated Carboxylic Acid

-

The α,β-unsaturated nitrile is heated under reflux with an aqueous solution of potassium hydroxide.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled and acidified to precipitate the unsaturated carboxylic acid. This hydrolysis step is also reported to have a high yield (96%).[2]

Step 3: Catalytic Hydrogenation to the Final Product

-

The unsaturated carboxylic acid is dissolved in absolute ethanol.

-

A catalytic amount of 10% Palladium on Carbon (Pd/C) is added.

-

The mixture is subjected to hydrogenation under a hydrogen atmosphere.

-

After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield this compound. This final step proceeds in near-quantitative yield (99%).[2]

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ether or an ethanol/water mixture, to afford a white crystalline solid.[1]

Applications in Drug Discovery and Development

As a key synthetic intermediate, this compound is instrumental in the synthesis of a variety of pharmacologically active molecules. The carboxylic acid moiety can be readily converted to amides, esters, or other functional groups, while the methoxy group can be demethylated to a phenol, providing further opportunities for structural diversification.

Derivatives of the corresponding amine (2-amino-5-methoxy-1,2,3,4-tetrahydronaphthalene) have been investigated for their dopaminergic activity.[8] The tetralin framework serves as a bioisostere for the catechol ring of dopamine, and substitutions on the amino group and the aromatic ring can modulate the affinity and efficacy at dopamine receptor subtypes.

Furthermore, the constrained conformation of the tetralin ring system is a valuable feature in rational drug design, allowing for the exploration of specific binding modes with target proteins. For instance, analogs of 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid have been explored as potent and selective agonists for the human melanocortin-4 receptor, a target for the treatment of obesity.[9]

Safety and Handling

-

Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation.[10]

-

Fire Hazards: Combustible solid.

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those in the fields of organic synthesis and drug discovery. Its versatile structure serves as a valuable platform for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, spectroscopic characterization, and synthetic methodologies. It is our hope that this compilation of information will facilitate further research and innovation in this exciting area of medicinal chemistry.

References

- Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(3), 236-241.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

- Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146.

-

Patsnap. (2021). Synthesis method of 5-methoxy-2-tetralone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

MDPI. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

- McDermed, J. D., McKenzie, G. M., & Freeman, H. S. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of medicinal chemistry, 19(4), 547–549.

- Bakshi, R. K., Hong, Q., Olson, J. T., Ye, Z., Sebhat, I. K., Weinberg, D. H., ... & Nargund, R. P. (2005). 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a Tic mimetic: application in the synthesis of potent human melanocortin-4 receptor selective agonists. Bioorganic & medicinal chemistry letters, 15(14), 3430–3433.

-

mVOC 4.0. (n.d.). 1,2,3,4-Tetrahydronaphthalene. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

PubChem. (n.d.). 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Retrieved from [Link]

-

precisionFDA. (n.d.). 8-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBOXYLIC ACID. Retrieved from [Link]

-

mzCloud. (n.d.). 5 6 7 8 Tetrahydro 2 naphthol. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 8-Methoxy-1,2,3,4-tetrahydronaphtalene-2-carboxylic acid [cymitquimica.com]

- 6. L13751.MD [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a Tic mimetic: application in the synthesis of potent human melanocortin-4 receptor selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the 1H NMR Spectrum of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed exploration of the ¹H NMR spectrum of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a molecule of interest in medicinal chemistry and organic synthesis. As a senior application scientist, this document is structured to provide not just a theoretical prediction of the spectrum, but also the practical considerations and interpretive logic that underpin such an analysis.

Molecular Structure and Its Influence on the ¹H NMR Spectrum

The structure of this compound comprises a tetralin core, which is a fused bicyclic system with both aromatic and aliphatic protons. The substituents, a methoxy group on the aromatic ring and a carboxylic acid group on the aliphatic ring, significantly influence the electronic environment of the neighboring protons, leading to distinct chemical shifts and coupling patterns.

The numbering of the carbon atoms in the tetralin ring system is crucial for the assignment of proton signals. Standard IUPAC nomenclature is followed, with the carboxylic acid at position 2 and the methoxy group at position 5.

Predicted ¹H NMR Spectrum

While an experimental spectrum is the gold standard, a detailed prediction based on established principles of NMR spectroscopy provides a robust framework for analysis. The predicted chemical shifts (in ppm, relative to a TMS standard), multiplicities, and coupling constants (in Hz) for the protons of this compound are summarized below.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant(s) (J, Hz) |

| H-2 | 2.8 - 3.0 | Multiplet (m) | - |

| H-1 (axial & equatorial) | 2.9 - 3.2 | Multiplet (m) | - |

| H-3 (axial & equatorial) | 1.8 - 2.2 | Multiplet (m) | - |

| H-4 (axial & equatorial) | 2.5 - 2.8 | Multiplet (m) | - |

| H-6 | 6.7 - 6.9 | Doublet (d) | J ≈ 8-9 Hz |

| H-7 | 7.0 - 7.2 | Triplet (t) | J ≈ 8-9 Hz |

| H-8 | 6.6 - 6.8 | Doublet (d) | J ≈ 8-9 Hz |

| -OCH₃ | 3.8 - 3.9 | Singlet (s) | - |

| -COOH | 10.0 - 12.0 | Broad Singlet (br s) | - |

Rationale for Predicted Chemical Shifts and Multiplicities:

-

Aromatic Protons (H-6, H-7, H-8): The methoxy group at C-5 is an electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. This shielding effect will cause the ortho proton (H-6) and the para proton (H-8) to appear at a relatively upfield (lower ppm) chemical shift compared to the meta proton (H-7).[1][2] H-7 will appear as a triplet due to coupling with its two neighbors, H-6 and H-8. H-6 and H-8 will each appear as doublets, coupling only with H-7.

-

Aliphatic Protons (H-1, H-2, H-3, H-4): The aliphatic portion of the tetralin ring exists in a half-chair conformation. The protons at each position (1, 3, and 4) are diastereotopic (axial and equatorial), leading to complex splitting patterns.

-

H-2: This proton is directly attached to the carbon bearing the electron-withdrawing carboxylic acid group, causing a downfield shift.[3][4] It will be a multiplet due to coupling with the protons at C-1 and C-3.

-

H-1 and H-4: These are benzylic protons, adjacent to the aromatic ring, and will be deshielded, appearing at a downfield shift. They will exhibit complex splitting due to geminal coupling (if non-equivalent) and vicinal coupling with the protons on the adjacent methylene groups.

-

H-3: These protons are further from the deshielding groups and will appear at the most upfield region of the aliphatic signals.

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and do not have any neighboring protons to couple with, hence they will appear as a sharp singlet.

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded and will appear far downfield, typically as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent.[3][4][5]

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup.

I. Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the compound and has a residual solvent peak that does not overlap with any of the analyte's signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative for more polar compounds and will allow for the observation of the carboxylic acid proton.

-

Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6][7]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

Caption: Workflow for NMR Sample Preparation.

II. Instrument Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is the process of adjusting the magnetic field homogeneity to obtain sharp, well-resolved peaks.[9]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

-

Data Processing and Spectral Interpretation

-

Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier Transform.

-

Phasing: The spectrum is phased to ensure that all peaks are in the absorptive mode (pointing upwards).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The area under each peak is integrated. The integration values are proportional to the number of protons giving rise to that signal.[10]

-

Peak Picking and Assignment: The chemical shift of each peak is determined and assigned to the corresponding proton(s) in the molecule based on the predicted values and coupling patterns.

Caption: NMR Data Processing and Interpretation Workflow.

Conclusion

This guide provides a comprehensive overview of the expected ¹H NMR spectrum of this compound, grounded in the fundamental principles of NMR spectroscopy. By understanding the influence of the molecular structure on the spectrum and following a robust experimental and analytical workflow, researchers can confidently acquire and interpret the ¹H NMR data for this compound, facilitating its identification and further investigation in drug discovery and development.

References

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Chemistry LibreTexts. (2023, November 23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. (2024, November 12). 12: Complex Coupling. [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

PubChem. 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid. National Center for Biotechnology Information. [Link]

-

R-NMR. SOP data acquisition. [Link]

-

Reddit. (2024, January 6). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. r/Chempros. [Link]

-

ResearchGate. (2017, October 6). Methoxy gp on aromatic ring ?. [Link]

-

Stack Exchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. Chemistry Stack Exchange. [Link]

-

University of Southern California. Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). [Link]

-

University of Wisconsin-Madison. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 9. r-nmr.eu [r-nmr.eu]

- 10. acdlabs.com [acdlabs.com]

A Comprehensive Guide to the 13C NMR Analysis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

This in-depth technical guide provides a detailed exploration of the 13C Nuclear Magnetic Resonance (NMR) analysis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document offers a cohesive narrative that blends theoretical principles with practical, field-proven insights for the structural elucidation of this important molecule.

Introduction: The Structural Significance of this compound

This compound is a key intermediate in the synthesis of various biologically active compounds. Its rigid bicyclic structure, combined with the electronic influence of the methoxy and carboxylic acid functional groups, makes it a valuable scaffold in medicinal chemistry. Accurate structural confirmation is paramount in the synthesis of its derivatives, and 13C NMR spectroscopy stands as a definitive and indispensable tool for this purpose. This guide will walk through the complete process of 13C NMR analysis, from sample preparation to spectral interpretation, providing a robust framework for its characterization.

Core Principles of 13C NMR Spectroscopy

13C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule.[1][2] The low natural abundance of the 13C isotope (approximately 1.1%) means that spectra are typically acquired over a longer period compared to 1H NMR, and carbon-carbon coupling is statistically improbable.[1][3]

In a standard 13C NMR experiment, the spectrum is broadband proton-decoupled. This technique irradiates the sample with a broad range of radiofrequencies that excites all protons, causing them to rapidly change their spin states. This removes the coupling between carbon and proton nuclei, resulting in a simplified spectrum where each unique carbon atom appears as a single sharp line.[4] The position of this line, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon atom, providing crucial information about its hybridization and proximity to electron-withdrawing or electron-donating groups.[5][6]

Enhancing Spectral Resolution with DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) is an advanced NMR technique that provides invaluable information about the number of protons attached to each carbon atom.[7][8][9][10][11] This is achieved by transferring polarization from the highly abundant protons to the less sensitive 13C nuclei. A typical DEPT experiment is conducted in two stages:

-

DEPT-90: In this experiment, only signals from methine (CH) carbons are observed as positive peaks.

-

DEPT-135: This spectrum shows positive signals for both methyl (CH3) and methine (CH) carbons, while methylene (CH2) carbons appear as negative signals (inverted peaks). Quaternary carbons (C) are not observed in either DEPT-90 or DEPT-135 spectra.[7][8][10]

By comparing the broadband-decoupled 13C spectrum with the DEPT-90 and DEPT-135 spectra, an unambiguous assignment of each carbon type can be achieved.

Experimental Protocol for 13C NMR Analysis

A meticulously executed experimental protocol is the foundation of high-quality, reproducible NMR data. The following steps outline a robust procedure for the 13C NMR analysis of this compound.

1. Sample Preparation:

- Weigh approximately 15-20 mg of the high-purity, dry sample of this compound.

- Transfer the sample into a clean, dry 5 mm NMR tube.

- Add approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical; CDCl3 is a common choice for many organic molecules, but DMSO-d6 may be preferred if solubility is an issue.

- Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.

- Securely cap the NMR tube and gently agitate it until the sample is completely dissolved.

2. NMR Instrument Parameters:

- The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

- Pulse Program: A standard single-pulse experiment with broadband proton decoupling for the main 13C spectrum. For DEPT experiments, use standard DEPT-90 and DEPT-135 pulse programs.

- Acquisition Time: Typically 1-2 seconds.

- Relaxation Delay: 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

- Number of Scans: Due to the low natural abundance of 13C, a larger number of scans is required. A starting point of 1024 scans is recommended, with adjustments based on the sample concentration and desired signal-to-noise ratio.

- Spectral Width: A spectral width of 0-220 ppm is generally sufficient to cover the expected chemical shifts for most organic molecules.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

- Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

- Perform baseline correction to obtain a flat baseline.

- Reference the spectrum by setting the TMS peak to 0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).

- Integrate the peaks if relative intensities are of interest, although in 13C NMR, peak intensities are not always directly proportional to the number of carbons.

Predicted 13C NMR Spectrum and Interpretation

While an experimentally acquired spectrum for this compound is not publicly available, a highly accurate prediction of the chemical shifts can be made based on the analysis of structurally similar compounds, such as 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid[12], and established principles of substituent effects on 13C chemical shifts.

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of this compound with carbon numbering.

Predicted 13C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale for Prediction |

| COOH | ~178-182 | C | The carboxylic acid carbon is highly deshielded due to the two adjacent oxygen atoms and is expected in this downfield region.[12] |

| C5 | ~155-158 | C | This aromatic carbon is directly attached to the electron-donating methoxy group, causing a significant downfield shift. |

| C8a | ~138-141 | C | A quaternary aromatic carbon, its chemical shift is influenced by its position adjacent to the fused aliphatic ring. |

| C4a | ~127-130 | C | This quaternary aromatic carbon is part of the bridgehead and is expected in the typical aromatic region. |

| C7 | ~125-128 | CH | An aromatic methine carbon, its chemical shift is influenced by its position relative to the methoxy group. |

| C8 | ~120-123 | CH | This aromatic methine carbon is ortho to the fused aliphatic ring and is expected to be shielded compared to other aromatic carbons. |

| C6 | ~110-113 | CH | Being ortho to the electron-donating methoxy group, this aromatic methine carbon is expected to be significantly shielded. |

| OCH3 | ~55-57 | CH3 | The methoxy carbon typically appears in this region.[12] |

| C2 | ~39-42 | CH | The methine carbon bearing the carboxylic acid group is deshielded by the electronegative oxygen atoms.[12] |

| C1 | ~30-33 | CH2 | A benzylic methylene carbon, its chemical shift is influenced by the adjacent aromatic ring.[12] |

| C4 | ~25-28 | CH2 | Another benzylic methylene carbon, expected to be in a similar region to C1.[12] |

| C3 | ~22-25 | CH2 | This aliphatic methylene carbon is the most shielded of the aliphatic carbons.[12] |

Confirmation with DEPT:

-

DEPT-90: Would show positive peaks for C2, C6, C7, and C8.

-

DEPT-135: Would show positive peaks for the OCH3 group and C2, C6, C7, and C8. Negative peaks would be observed for C1, C3, and C4.

-

Quaternary Carbons: The COOH, C4a, C5, and C8a carbons would be absent in both DEPT-90 and DEPT-135 spectra, confirming their assignment.

Visualization of the Analytical Workflow

The logical progression from sample preparation to final data interpretation is a critical aspect of a self-validating experimental design.

Caption: Workflow for the 13C NMR analysis of this compound.

Conclusion

The 13C NMR analysis, particularly when augmented with DEPT experiments, provides an unequivocal method for the structural verification of this compound. By carefully following the outlined experimental protocol and applying the principles of spectral interpretation, researchers can confidently ascertain the carbon framework of this molecule. The predicted chemical shifts and their justifications presented in this guide offer a solid foundation for the analysis of experimentally obtained data, ensuring the integrity and accuracy of research and development endeavors that utilize this important chemical entity.

References

- A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2- carboxylic acid. ARKIVOC 2016 (iii) 236-241.

-

DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]

-

DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11). Retrieved from [Link]

-

Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). (2015, April 7). Compound Interest. Retrieved from [Link]

-

DEPT NMR: Signals and Problem Solving - Chemistry Steps. Retrieved from [Link]

-

DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

-

DEPT | NMR Core Facility - Columbia University. Retrieved from [Link]

-

13 C NMR Interpretation | PDF | Carbon 13 Nuclear Magnetic Resonance - Scribd. Retrieved from [Link]

-

Chemical Shifts and Interpreting ¹³C NMR Spectra - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

-

13C Carbon NMR Spectroscopy - Chemistry Steps. Retrieved from [Link]

-

A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid - ResearchGate. Retrieved from [Link]

-

13C-NMR - University of Puget Sound. Retrieved from [Link]

-

How to Interpret Chemical Shift in the Carbon-13 NMR - YouTube. (2022, November 27). Retrieved from [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. researchgate.net [researchgate.net]

- 3. The complexation of estrogens and tetralins in the cavities of azoniacyclophanes. A 1H and 13C nuclear magnetic resonance spectroscopic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. Page loading... [guidechem.com]

- 9. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0219299) [np-mrd.org]

- 10. A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova [web.uni-plovdiv.bg]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

mass spectrometry of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Introduction

This compound is a synthetic intermediate with a structure foundational to various pharmacologically active molecules.[1] Its characterization is a critical step in drug discovery and development, demanding analytical techniques that can provide unambiguous structural confirmation and sensitive quantification. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier technology for this purpose.

This guide serves as a technical resource for researchers and analytical scientists, providing a deep dive into the mass spectrometric behavior of this compound. We will move beyond procedural lists to explore the causal reasoning behind methodological choices, from ionization strategy to the interpretation of fragmentation patterns. The protocols and insights presented herein are designed to establish a robust, self-validating analytical framework for the reliable analysis of this and structurally related molecules.

Physicochemical Properties and Structural Foundation

A thorough understanding of the analyte's chemical properties is the bedrock of any successful analytical method. These properties dictate its behavior in solution, its response to chromatographic separation, and, most importantly, its ionization and fragmentation in the mass spectrometer.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [2][3][4][5][6] |

| Average Molecular Weight | 206.24 g/mol | [2][3][4] |

| Monoisotopic Mass | 206.094294 Da | [2][3][4] |

| Key Functional Groups | Carboxylic Acid, Methoxy, Tetralin Core | |

| Topological Polar Surface Area | 46.5 Ų | [2][3][4] |

Caption: Chemical structure of the target analyte.

Ionization Strategies: Rationale and Selection

The transition of the analyte from a condensed phase to a charged, gas-phase ion is the most critical step in mass spectrometry. The choice of ionization technique is governed by the analyte's volatility, thermal stability, and polarity.[7] For this compound, its polarity and potential for thermal degradation make "soft" ionization techniques the methods of choice.[8][9]

Primary Recommendation: Electrospray Ionization (ESI)

ESI is the ideal technique for this molecule due to its ability to generate intact molecular ions from polar, non-volatile, and thermally labile compounds.[8][9] The analysis can be performed in two modes:

-

Negative Ion Mode (Recommended): The presence of the carboxylic acid group makes this molecule inherently acidic. In a solution with appropriate pH (neutral to slightly basic), the carboxyl proton is readily abstracted, forming a stable carboxylate anion. This results in a strong signal for the deprotonated molecule, [M-H]⁻ , at m/z 205.0870. This mode is often preferred for its high sensitivity and clean background for acidic analytes.

-

Positive Ion Mode: Protonation can occur, likely on the oxygen atoms of the carboxylic acid or methoxy group, to form the [M+H]⁺ ion at m/z 207.1016. Adduct formation with cations present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), is also common and can aid in confirming the molecular weight.

Alternative Technique: Electron Ionization (EI)

While ESI is superior for LC-MS based quantification and identification of the intact molecule, EI (typically coupled with Gas Chromatography, GC-MS) can provide rich structural information through extensive fragmentation.[10]

-

Utility: EI creates a highly reproducible fragmentation pattern that can be compared against spectral libraries for definitive identification.

-

Challenges: As a "hard" ionization technique, EI imparts significant energy, which can lead to a weak or entirely absent molecular ion peak (M⁺˙), making it difficult to determine the molecular weight directly from the spectrum.[7][11] Derivatization (e.g., esterification of the carboxylic acid) is often required to increase volatility for GC introduction.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem MS (or MS/MS) is essential for confirming the analyte's identity by establishing a parent-daughter ion relationship. In this process, the molecular ion (precursor) is isolated and fragmented via collision-induced dissociation (CID) to produce a unique spectrum of product ions.

Proposed Fragmentation in Negative Ion ESI-MS/MS

The fragmentation of the [M-H]⁻ precursor is typically dominated by simple, high-propensity pathways.

Caption: Key fragmentation pathway in negative ion mode.

The most characteristic fragmentation is the neutral loss of 44.01 Da, corresponding to the loss of carbon dioxide (CO₂) from the carboxylate anion. This is a highly favorable process for deprotonated carboxylic acids and often results in the most abundant product ion.

Proposed Fragmentation in Positive Ion ESI-MS/MS

The protonated molecule offers more complex fragmentation pathways.

Caption: Plausible fragmentation pathways in positive ion mode.

-

Loss of Water ([M+H-H₂O]⁺): A common loss from protonated carboxylic acids, resulting in an ion at m/z 189.09.

-

Loss of Formic Acid ([M+H-HCOOH]⁺): The entire carboxylic acid group is lost as a neutral molecule, yielding an ion at m/z 161.09.

-

Sequential Losses: The initial water loss can be followed by a loss of carbon monoxide (CO), also leading to an ion at m/z 161.09.

Data Summary: Key Ions

| Ionization Mode | Precursor Ion (m/z) | Key Product Ion(s) (m/z) | Neutral Loss / Fragment Identity |

| ESI Negative | 205.09 ([M-H]⁻) | 161.09 | CO₂ (Decarboxylation) |

| ESI Positive | 207.10 ([M+H]⁺) | 189.09 | H₂O (Dehydration) |

| 161.09 | HCOOH or (H₂O + CO) |

Experimental Protocol: A Validated LC-MS/MS Workflow

This section provides a detailed, step-by-step methodology for the quantitative analysis or qualitative identification of the analyte.

Caption: High-level overview of the analytical workflow.

Standard and Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

-

Working Standards: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL).

-

Sample Preparation: Dilute the experimental sample with the initial mobile phase composition (e.g., 95% Mobile Phase A) to ensure compatibility with the LC method and to bring the concentration within the calibration range.

-

Filtration: Filter all final solutions through a 0.22 µm syringe filter to remove particulates before injection.

LC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and separation for moderately nonpolar compounds. |

| Mobile Phase A | 0.1% Ammonium Hydroxide in Water | Promotes deprotonation for negative mode ESI. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |

| Gradient | 5% B to 95% B over 8 min | Ensures sharp peaks for early-eluting impurities and the main analyte. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient ionization. |

| Column Temperature | 40 °C | Improves peak shape and run-to-run reproducibility. |

| Injection Volume | 5 µL | A typical volume to avoid column overloading. |

MS Method Parameters (Negative ESI Mode)

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Negative | Optimal for the acidic nature of the analyte. |

| Capillary Voltage | -3.0 kV | Standard voltage to generate a stable electrospray. |

| Drying Gas Flow | 10 L/min | Facilitates droplet desolvation. |

| Gas Temperature | 325 °C | Aids in solvent evaporation without causing thermal degradation. |

| Nebulizer Pressure | 45 psi | Creates a fine aerosol for efficient ionization. |

| Scan Type | Multiple Reaction Monitoring (MRM) | For highest sensitivity and selectivity in quantification. |

| MRM Transition | Q1: m/z 205.1 → Q3: m/z 161.1 | Monitors the specific fragmentation of the parent ion to its major product ion. |

| Collision Energy | 15-20 eV (Optimize) | Energy required to induce the characteristic fragmentation. |

Data Interpretation and Best Practices

-

Qualitative Confirmation: The identity of the analyte is confirmed by two criteria:

-

The retention time must match that of an authentic reference standard.

-

The ratio of multiple MRM transitions (if a secondary transition is monitored) must be consistent between the sample and the standard.

-

-

Quantitative Analysis: A calibration curve is constructed by plotting the peak area of the reference standards against their known concentrations. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area onto this curve.

-

Internal Standards: For the highest level of accuracy and precision, especially with complex sample matrices, the use of a stable isotope-labeled internal standard (e.g., containing ¹³C or ²H) is strongly recommended. This corrects for variations in sample preparation, injection volume, and matrix effects.

Conclusion

The mass spectrometric analysis of this compound is most effectively achieved using LC-MS with electrospray ionization in negative ion mode. This approach leverages the molecule's inherent acidity to produce a strong and stable deprotonated molecular ion, [M-H]⁻. Subsequent MS/MS analysis yields a characteristic and highly specific fragmentation pattern dominated by the loss of carbon dioxide. The detailed workflow and parameters provided in this guide establish a scientifically sound basis for the development of robust and reliable analytical methods for both the qualitative identification and precise quantification of this important chemical entity in research and pharmaceutical development.

References

-

Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid . ARKIVOC, 2016(iii), 236-241. Available at: [Link]

-

ResearchGate. A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid . Available at: [Link]

-

Harrata, K. Mass Spectrometry Tutorial . Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

-

University of California, Riverside. Ionization Methods in Organic Mass Spectrometry . Available at: [Link]

-

Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained . Available at: [Link]

-

Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid . MOJ Biorganic & Organic Chemistry, 1(5), 145-146. Available at: [Link]

-

PubChem. 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid . National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid . National Center for Biotechnology Information. Available at: [Link]

-

Singh, N. (2021). Ionization Methods in Mass Spectrometry . YouTube. Available at: [Link]

-

Perrault, K. A., et al. (2017). Gas-phase chemical ionization of 4-alkyl branched-chain carboxylic acids and 3-methylindole using H₃O⁺, NO⁺, and O₂⁺ ions . Rapid Communications in Mass Spectrometry, 31(19), 1641-1650. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns . Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | C12H14O3 | CID 13277484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | C12H14O3 | CID 3624709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-Methoxy-1,2,3,4-tetrahydronaphtalene-2-carboxylic acid [cymitquimica.com]

- 6. L13751.MD [thermofisher.com]

- 7. as.uky.edu [as.uky.edu]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: A Foundational Scaffold for Dopaminergic Agents

Abstract: This technical guide provides a comprehensive overview of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, focusing on its pivotal role not as a direct neuroactive agent, but as a crucial synthetic intermediate in the development of potent dopaminergic compounds. We will explore its synthesis, its chemical transformation into pharmacologically active aminotetralins, and the detailed neuroscientific profile of these derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals in the field of neuroscience.

Part 1: Foundational Chemistry and Synthesis

While not possessing intrinsic neurological activity, this compound is a molecule of significant interest in medicinal neuroscience. Its true value lies in its function as a molecular scaffold, a foundational building block for a class of compounds known as 2-aminotetralins. These derivatives are potent agonists at dopamine receptors and are central to the research and treatment of conditions such as Parkinson's disease.

Chemical Properties

A clear understanding of the physicochemical properties of this intermediate is essential for its effective use in synthetic workflows.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic acid |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO |

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is an efficient and high-yield pathway adapted from established literature[1]. The causality behind this specific pathway is its reliance on commercially available starting materials and robust, well-characterized reactions, ensuring reproducibility.

-

Step 1: Formation of the α,β-Unsaturated Nitrile:

-

To a solution of 5-methoxy-1-tetralone (1 equivalent) in dry benzene, add trimethylsilyl cyanide (TMSCN, 1.2 equivalents) and a catalytic amount of zinc iodide (ZnI₂, 0.1 equivalents).

-

Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere (e.g., Argon).

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude α,β-unsaturated nitrile.

-

-

Step 2: Hydrolysis to the Unsaturated Carboxylic Acid:

-

Dissolve the crude nitrile from Step 1 in a 50% aqueous solution of potassium hydroxide (KOH).

-

Heat the mixture to reflux for 2-4 hours. The strong basic conditions are necessary to hydrolyze the stable nitrile group to a carboxylate salt.

-

Cool the reaction mixture to 0°C and acidify with concentrated HCl until the pH is ~2, leading to the precipitation of the unsaturated carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Step 3: Catalytic Hydrogenation to the Final Product:

-

Dissolve the unsaturated carboxylic acid from Step 2 in absolute ethanol in a high-pressure hydrogenation vessel.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight).

-

Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi and agitate at room temperature until hydrogen uptake ceases. This step reduces the double bond in the tetralin ring system to yield the saturated carboxylic acid.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization.

-

Caption: Synthetic pathway to the target carboxylic acid.

Part 2: Conversion to Neuroactive Aminotetralins

The carboxylic acid functional group is the key handle for transformation into the primary amine, which is the pharmacophore responsible for dopaminergic activity. The Curtius rearrangement is a classic and reliable method for this conversion, proceeding with retention of stereochemistry, which is critical for chiral molecules[2].

The Curtius Rearrangement: Mechanism and Application

The Curtius rearrangement converts a carboxylic acid to an isocyanate via an acyl azide intermediate. The isocyanate is then hydrolyzed to the primary amine[3][4]. This method is a self-validating system as the loss of N₂ gas is an irreversible driving force for the reaction, and the resulting isocyanate is a well-defined intermediate that can be trapped with high fidelity.

-

Step 1: Activation and Azide Formation:

-

Dissolve this compound (1 equivalent) in an anhydrous solvent such as THF or acetone.

-

Add triethylamine (1.1 equivalents) and cool the mixture to 0°C.

-